molecular formula C12H15N3O3S B4796207 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propionylhydrazinecarbothioamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propionylhydrazinecarbothioamide

Cat. No. B4796207
M. Wt: 281.33 g/mol
InChI Key: WAMLXTCWFVAZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propionylhydrazinecarbothioamide, also known as DBT-PTH, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a hydrazine derivative that has been shown to possess anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propionylhydrazinecarbothioamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propionylhydrazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation, as well as induce apoptosis in cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propionylhydrazinecarbothioamide has also been shown to possess antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propionylhydrazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. It has also been shown to possess potent anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
However, there are also some limitations to the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propionylhydrazinecarbothioamide in lab experiments. It has not yet been extensively studied in vivo, and its toxicity profile is not fully understood. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several potential future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propionylhydrazinecarbothioamide. One area of interest is the development of new drugs based on the structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propionylhydrazinecarbothioamide. Researchers may also investigate the potential use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propionylhydrazinecarbothioamide in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies may be conducted to better understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propionylhydrazinecarbothioamide and its potential toxicity profile.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propionylhydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-tumor properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propionylhydrazinecarbothioamide has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(propanoylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-2-11(16)14-15-12(19)13-8-3-4-9-10(7-8)18-6-5-17-9/h3-4,7H,2,5-6H2,1H3,(H,14,16)(H2,13,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMLXTCWFVAZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC(=S)NC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propionylhydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propionylhydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propionylhydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propionylhydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propionylhydrazinecarbothioamide
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propionylhydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.